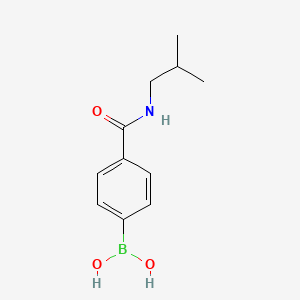

4-(Isobutylaminocarbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-methylpropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBSEAOPNSRHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378479 | |

| Record name | {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-13-7 | |

| Record name | {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Isobutylaminocarbonyl)phenylboronic acid: A Versatile Tool in Bioseparation and Drug Discovery

This guide provides a comprehensive technical overview of 4-(Isobutylaminocarbonyl)phenylboronic acid, CAS Number 850568-13-7, a versatile reagent with significant applications in life science research and drug development. This document is intended for researchers, scientists, and professionals in the field who seek to leverage the unique properties of this molecule for their work, particularly in the realm of affinity chromatography and bioconjugation.

Introduction: The Significance of Phenylboronic Acids in Modern Biosciences

Phenylboronic acids and their derivatives have emerged as indispensable tools in chemical biology and medicinal chemistry. Their defining characteristic is the boronic acid moiety [-B(OH)₂], which can reversibly form stable cyclic esters with cis-1,2- and cis-1,3-diols. This specific interaction is the foundation for their widespread use in the selective recognition, separation, and analysis of a vast array of biologically important molecules that feature diol functionalities, most notably glycoproteins, ribonucleosides, and catechols.[1][2][3][4]

This compound belongs to this important class of compounds. The presence of the isobutylaminocarbonyl group at the para position of the phenyl ring modulates the electronic properties and steric environment of the boronic acid, influencing its pKa and binding kinetics with diols. This modification can be strategically exploited to fine-tune its performance in various applications, from the capture of low-abundance glycoproteins in complex biological samples to the development of sophisticated drug delivery systems.[5][6] This guide will delve into the physicochemical properties, synthesis, and, most importantly, the practical application of this compound in a research setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key characteristics, with some data estimated based on closely related analogs.

| Property | Value | Source/Comment |

| CAS Number | 850568-13-7 | [7] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [8] |

| Molecular Weight | 221.06 g/mol | [8] |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds[5] |

| Melting Point | ~162-167 °C | Based on 4-(N-Isopropylaminocarbonyl)phenylboronic acid[9] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO); sparingly soluble in water.[10][11][12][13] | The isobutyl group may slightly decrease water solubility compared to unsubstituted phenylboronic acid.[13] |

| pKa | ~8.5 - 9.0 | Estimated. The electron-donating nature of the amide may slightly increase the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8).[10][14][15][16] |

Spectroscopic Data (Predicted):

-

¹H NMR: Signals corresponding to the isobutyl group (doublet and multiplet), the aromatic protons (two doublets), the amide proton (triplet), and the boronic acid protons (a broad singlet which is D₂O exchangeable).[17][18][19][20][21]

-

¹³C NMR: Resonances for the isobutyl carbons, the aromatic carbons (including the carbon bearing the boron atom, which may be broad or unobserved), and the carbonyl carbon of the amide.[17][19]

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the amide, C=O stretching of the amide, B-O-H stretching, and aromatic C-H and C=C vibrations.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-carboxyphenylboronic acid. The following is a representative, field-proven protocol.

Synthesis Workflow

Sources

- 1. xiamenbiotime.com [xiamenbiotime.com]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 850568-13-7 [chemicalbook.com]

- 8. 1stsci.com [1stsci.com]

- 9. 4-(N-Isopropylaminocarbonyl)phenylboronic acid CAS#: 397843-67-3 [m.chemicalbook.com]

- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. 4(tert-Butoxycarbonyl-N-methylamino)-phenylboronic acid(945756-49-0) 1H NMR spectrum [chemicalbook.com]

- 19. rsc.org [rsc.org]

- 20. spectrabase.com [spectrabase.com]

- 21. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum [chemicalbook.com]

Physicochemical properties of 4-(Isobutylaminocarbonyl)phenylboronic acid

An In-depth Technical Guide on the Physicochemical Properties of 4-(Isobutylaminocarbonyl)phenylboronic Acid

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, boronic acids have established themselves as indispensable tools. Their unique ability to form reversible covalent bonds with diols has made them central to the development of sensors, diagnostics, and therapeutics. Among this versatile class of molecules, this compound presents a compelling scaffold, merging the reactive boronic acid moiety with a functionalized side chain that can modulate properties such as solubility, stability, and biological target engagement. This guide is designed to provide a comprehensive, field-proven technical overview of this compound's core physicochemical properties. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for its characterization and handling.

Molecular Identity and Core Attributes

At its core, the behavior of this compound is dictated by its structure: a phenyl ring functionalized at the 1-position with a boronic acid group and at the 4-position with an N-isobutyl amide.

An In-depth Technical Guide to 4-(Isobutylaminocarbonyl)phenylboronic acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(Isobutylaminocarbonyl)phenylboronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, characterization, and its significant role in modern pharmaceutical synthesis, particularly as a reagent in carbon-carbon bond formation.

Core Molecular Attributes

This compound, also known as (4-(Isobutylcarbamoyl)phenyl)boronic acid, is a derivative of phenylboronic acid. The presence of the isobutylamide group at the para position of the phenyl ring modifies the electronic properties and solubility of the molecule, making it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| IUPAC Name | (4-(Isobutylcarbamoyl)phenyl)boronic acid | [1][2] |

| Synonyms | N-Isobutyl-4-boronobenzamide, 4-(Isobutylaminocarbonyl)benzeneboronic acid | [1][3] |

| CAS Number | 850568-13-7 | [1][2][4] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [1][3] |

| Molecular Weight | 221.06 g/mol | [1][3] |

Synthesis and Mechanism

The synthesis of this compound typically involves a multi-step process starting from a readily available precursor. A common and efficient strategy is the acylation of a protected aminophenylboronic acid derivative. This approach ensures high yield and purity of the final product.

A plausible synthetic route begins with 4-aminophenylboronic acid, which is first protected, for instance with a Boc group, to prevent side reactions. The protected compound is then acylated using isobutyryl chloride, followed by deprotection to yield the target molecule. An alternative, more direct approach involves the direct acylation of 4-aminophenylboronic acid under carefully controlled conditions.

A generalized two-step synthesis is outlined below:

Step 1: Amide Formation The synthesis initiates with the reaction of 4-aminophenylboronic acid with isobutyryl chloride in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Step 2: Work-up and Isolation Following the reaction, an aqueous work-up is performed to remove the base and any unreacted starting materials. The product is then extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography, to obtain pure this compound.

Caption: Proposed synthesis workflow for this compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a detailed fingerprint of the molecule, confirming its structure and assessing its purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isobutyl group (methyl and methine protons), the aromatic protons, and the amide N-H proton. The aromatic protons would appear as two distinct doublets in the aromatic region (approx. 7.5-8.0 ppm). |

| ¹³C NMR | Resonances for the isobutyl carbons, the aromatic carbons (including the carbon attached to the boron atom), and the carbonyl carbon of the amide. |

| ¹¹B NMR | A characteristic broad signal for the boronic acid group, typically in the range of 27-30 ppm, confirming the sp² hybridization of the boron atom.[5][6] |

| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), and B-O-H stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (221.06 g/mol ) would be observed, confirming the molecular formula. |

| Melting Point | A sharp and defined melting point range indicates high purity. |

Applications in Drug Discovery and Development

Phenylboronic acids are indispensable tools in modern medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenylboronic acid and an aryl or vinyl halide, a critical step in the synthesis of many pharmaceutical compounds, especially biaryl structures.[11]

The isobutylamide functionality of this compound can serve several purposes in a drug candidate:

-

Modulation of Physicochemical Properties : The amide group can influence solubility, lipophilicity, and metabolic stability.

-

Hydrogen Bonding : The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.[12][13]

-

Structural Scaffold : It serves as a versatile handle for further chemical modifications and the construction of more complex molecules.

Boronic acids themselves have emerged as important pharmacophores. The first FDA-approved proteasome inhibitor containing a boronic acid, Bortezomib (Velcade®), revolutionized the treatment of multiple myeloma.[12][13][14][15] This has spurred significant interest in developing other boronic acid-based therapeutics.[12][14][15] Phenylboronic acid derivatives are also explored for their ability to bind to sialic acids on cell surfaces, opening avenues for targeted cancer therapy and diagnosis.[16]

Caption: Suzuki-Miyaura cross-coupling reaction involving the title compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methods for similar reactions and should be optimized for specific substrates.

Materials:

-

This compound (1.2 equiv.)

-

Aryl halide (e.g., 4-bromotoluene) (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv.)

-

Base (e.g., K₂CO₃) (2.0 equiv.)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the solvent mixture to the vessel.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and medicinal chemistry. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the modulatory effects of the isobutylamide group, makes it an attractive intermediate for the synthesis of complex and biologically active molecules. As the landscape of pharmaceutical development continues to evolve, the demand for such specialized reagents is expected to grow, further cementing the importance of phenylboronic acid derivatives in the creation of novel therapeutics.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

-

University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

-

Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

-

Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. Retrieved from [Link]

-

Fisher Scientific. (n.d.). CAS RN 850568-13-7. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

-

MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). The Role of 4-(Bromomethyl)phenylboronic Acid in Drug Discovery and Development. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

PubMed. (2025, March 3). Phenylboronic acid in targeted cancer therapy and diagnosis. Retrieved from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Focusing on Boron in Medicinal Chemistry. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.

Sources

- 1. 1stsci.com [1stsci.com]

- 2. 850568-13-7|(4-(Isobutylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. fishersci.es [fishersci.es]

- 4. arctomsci.com [arctomsci.com]

- 5. rsc.org [rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uwindsor.ca [uwindsor.ca]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Borono-N-isobutylbenzamide: An In-depth Technical Guide

Introduction

4-Borono-N-isobutylbenzamide, also known as 4-(isobutylcarbamoyl)phenylboronic acid, is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a boronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and an N-isobutylbenzamide group, which can engage in hydrogen bonding and other non-covalent interactions with biological targets. This unique combination makes it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 4-Borono-N-isobutylbenzamide, designed for researchers, scientists, and drug development professionals. The presented methodology emphasizes scientific integrity, providing not just a protocol, but a causal understanding of the experimental choices, ensuring reproducibility and scalability.

Strategic Approach to Synthesis

The synthesis of 4-Borono-N-isobutylbenzamide can be approached through several disconnection strategies. A logical and convergent approach involves the late-stage formation of the amide bond between a pre-functionalized boronic acid and the corresponding amine. This strategy, outlined below, is often preferred as it allows for the diversification of the amide substituent at the final step, should analogues be desired. The chosen synthetic pathway is a two-step process commencing with the preparation of the key intermediate, 4-carboxyphenylboronic acid, followed by its amidation with isobutylamine.

Caption: Overall synthetic workflow for 4-Borono-N-isobutylbenzamide.

Part 1: Synthesis of 4-Carboxyphenylboronic Acid

The cornerstone of this synthetic route is the efficient preparation of 4-carboxyphenylboronic acid. Two primary, well-established methods are presented here, offering flexibility based on the availability of starting materials and desired scale.

Method A: Oxidation of 4-Tolylboronic Acid

This method is often favored due to the commercial availability and relative low cost of 4-tolylboronic acid. The oxidation of the methyl group to a carboxylic acid can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄)[1].

Causality of Experimental Choices:

-

Oxidizing Agent: Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting the alkyl side chain of an aromatic ring to a carboxylic acid.

-

Reaction Conditions: The reaction is typically carried out in an aqueous basic solution. The base (e.g., NaOH) is crucial for the solubility of the boronic acid and to facilitate the oxidation process. Careful temperature control is necessary to prevent side reactions and decomposition.

-

Work-up: The work-up procedure involves the removal of the manganese dioxide (MnO₂) byproduct by filtration, followed by acidification to precipitate the desired carboxylic acid.

Caption: Key steps in the oxidation of 4-tolylboronic acid.

Experimental Protocol: Oxidation of 4-Tolylboronic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tolylboronic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

-

Addition of Oxidant: While stirring vigorously, add potassium permanganate (3.0-4.0 eq) portion-wise to the solution. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 50 °C.

-

Reaction Monitoring: Heat the reaction mixture to 80-90 °C and stir until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide is formed. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water.

-

Precipitation: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-carboxyphenylboronic acid.

Method B: From 4-Bromobenzoic Acid via Grignard Reaction

An alternative route involves the formation of a Grignard reagent from 4-bromobenzoic acid (or its ester derivative) followed by reaction with a trialkyl borate. This method requires protection of the carboxylic acid functionality prior to the Grignard formation to prevent quenching of the organometallic reagent[2].

Causality of Experimental Choices:

-

Protection: The acidic proton of the carboxylic acid is incompatible with the highly basic Grignard reagent. Protection as an ester (e.g., methyl or ethyl ester) is a common strategy.

-

Grignard Formation: The reaction of the protected 4-bromobenzoate with magnesium turnings in an anhydrous etheral solvent (e.g., THF) generates the corresponding Grignard reagent.

-

Borylation: The Grignard reagent is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature. The borate ester intermediate is subsequently hydrolyzed to the boronic acid.

-

Deprotection: The final step involves the hydrolysis of the ester group to yield the desired 4-carboxyphenylboronic acid.

Experimental Protocol: From 4-Bromobenzoic Acid

-

Esterification: Convert 4-bromobenzoic acid to its methyl ester using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of methyl 4-bromobenzoate (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution and reflux until the magnesium is consumed.

-

Borylation: Cool the Grignard solution to -78 °C and add triisopropyl borate (1.5 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis and Isolation: Quench the reaction by the slow addition of 1 M hydrochloric acid. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization.

-

Saponification: Hydrolyze the methyl ester of 4-carboxyphenylboronic acid using an aqueous solution of sodium hydroxide, followed by acidification to precipitate the final product.

| Parameter | Method A: Oxidation | Method B: Grignard Reaction |

| Starting Material | 4-Tolylboronic acid | 4-Bromobenzoic acid |

| Key Reagents | KMnO₄, NaOH | Mg, Triisopropyl borate |

| Number of Steps | 1 | 3 (Esterification, Grignard/Borylation, Saponification) |

| Typical Yield | 70-85% | 60-75% (overall) |

| Advantages | Fewer steps, readily available starting material. | Avoids the use of a strong oxidizing agent. |

| Disadvantages | Use of a strong oxidant, MnO₂ waste. | Multi-step, requires anhydrous conditions. |

Part 2: Amidation of 4-Carboxyphenylboronic Acid

The final step in the synthesis of 4-Borono-N-isobutylbenzamide is the formation of the amide bond between 4-carboxyphenylboronic acid and isobutylamine. This can be achieved through direct amidation or by using standard coupling reagents.

Method A: Direct Boronic Acid-Catalyzed Amidation

Interestingly, the boronic acid moiety within the starting material can itself catalyze the amidation reaction, obviating the need for external coupling reagents[3][4]. This approach is highly atom-economical and environmentally benign.

Causality of Experimental Choices:

-

Self-Catalysis: Boronic acids are known to activate carboxylic acids towards nucleophilic attack by forming an acyloxyboron intermediate. In this case, one molecule of 4-carboxyphenylboronic acid can activate another for amidation.

-

Azeotropic Removal of Water: The reaction is a dehydration process. To drive the equilibrium towards the product, water is typically removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene.

-

Temperature: Elevated temperatures are required to facilitate both the catalytic cycle and the azeotropic removal of water.

Caption: Simplified mechanism of boronic acid-catalyzed amidation.

Experimental Protocol: Direct Amidation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, suspend 4-carboxyphenylboronic acid (1.0 eq) in toluene.

-

Addition of Amine: Add isobutylamine (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Method B: Using Standard Coupling Reagents

For substrates that may be sensitive to high temperatures or for optimizing reaction times, standard peptide coupling reagents can be employed. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).

Causality of Experimental Choices:

-

Coupling Reagents: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate (with carbodiimides) or an active ester (with reagents like HATU), which is then readily attacked by the amine.

-

Additives: Additives like HOBt can suppress side reactions and reduce the risk of racemization if chiral centers are present.

-

Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to facilitate the coupling process.

Experimental Protocol: Amidation with Coupling Reagents

-

Reaction Setup: In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and isobutylamine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Coupling Reagent: Cool the solution in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

| Parameter | Direct Amidation | Coupling Reagent Method |

| Key Reagents | None (self-catalyzed) | EDC, HOBt, DIPEA |

| Temperature | Reflux | Room Temperature |

| Typical Yield | 75-90% | 80-95% |

| Advantages | Atom-economical, no coupling reagent cost/waste. | Milder conditions, generally faster. |

| Disadvantages | High temperature required. | Cost of reagents, more complex work-up. |

Purification and Characterization

The final product, 4-Borono-N-isobutylbenzamide, is typically a white to off-white solid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Characterization Data:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a triplet for the methylene protons), and a broad singlet for the amide N-H. The boronic acid protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the amide carbonyl, and the carbons of the isobutyl group.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₁H₁₆BNO₃.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

This in-depth technical guide has detailed a robust and versatile synthetic route for the preparation of 4-Borono-N-isobutylbenzamide. The presented two-step strategy, involving the synthesis of 4-carboxyphenylboronic acid followed by amidation, offers flexibility and high yields. The direct, self-catalyzed amidation method is particularly noteworthy for its atom economy and environmental credentials. By understanding the causality behind the experimental choices and following the detailed protocols, researchers can confidently and efficiently synthesize this valuable building block for applications in drug discovery and development.

References

- Google Patents. (n.d.). Preparation method of p-carboxyphenylboronic acid. CN103724366A.

-

PubMed. (2024). Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Retrieved from [Link]

-

National Institutes of Health. (2021). One-Pot Synthesis of 11C-Labelled Primary Benzamides via Intermediate [11C]Aroyl Dimethylaminopyridinium Salts. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

Synlett. (n.d.). A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to [3-(Butylcarbamoyl)phenyl]boronic Acid (C11H16BNO3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-(Butylcarbamoyl)phenyl]boronic acid, with the chemical formula C11H16BNO3, is a synthetic organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. As a member of the versatile phenylboronic acid class, its unique structural features, including the boronic acid moiety and the butylcarbamoyl side chain, confer upon it a distinct profile of reactivity and biological activity. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its established and potential applications in drug discovery and development. The inherent reactivity of the boronic acid group as a reversible covalent inhibitor and its utility as a building block in carbon-carbon bond formation reactions make it a valuable tool for researchers.

Chemical Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the molecular formula C11H16BNO3 is [3-(butylcarbamoyl)phenyl]boronic acid . It is also known by synonyms such as 3-(Butylaminocarbonyl)phenylboronic acid and 3-(n-Butylcarbamoyl)benzeneboronic acid.

A summary of its key physicochemical properties is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C11H16BNO3 | [1] |

| Molecular Weight | 221.06 g/mol | [1] |

| CAS Number | 397843-70-8 | [1] |

| Topological Polar Surface Area (TPSA) | 69.56 Ų | [1] |

| LogP | -0.1037 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 5 | [1] |

Synthesis and Purification

Experimental Protocol: General Synthesis of Phenylboronic Acids

This protocol outlines the general steps for synthesizing a phenylboronic acid from the corresponding aryl halide.

Materials:

-

Appropriate 3-bromobenzamide derivative

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for anhydrous reactions

Procedure:

-

Grignard Reagent Formation:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of the 3-bromobenzamide derivative in anhydrous THF dropwise to the magnesium turnings.

-

Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary.

-

Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Quench the reaction by slowly adding aqueous HCl at 0 °C.

-

Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired [3-(butylcarbamoyl)phenyl]boronic acid.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, maintaining strictly anhydrous conditions is crucial for the successful formation of the organometallic intermediate.

-

Low-Temperature Addition: The borylation reaction is highly exothermic. Adding the borate ester at a low temperature helps to control the reaction rate and prevent the formation of undesired byproducts.

-

Acidic Work-up: The hydrolysis of the boronate ester to the boronic acid is facilitated by an acidic environment.

Visualization of the General Synthetic Workflow

Caption: General synthetic workflow for [3-(Butylcarbamoyl)phenyl]boronic acid.

Applications in Drug Development

Phenylboronic acids are a privileged scaffold in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a motif present in many biological molecules, and to act as transition-state analogs for serine proteases.[3]

Enzyme Inhibition

The boronic acid moiety is a key pharmacophore that can reversibly inhibit the activity of various enzymes, particularly serine proteases.[4] The boron atom, being electron-deficient, is susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis, thereby blocking the enzyme's catalytic activity.

While the specific enzyme inhibition profile of [3-(butylcarbamoyl)phenyl]boronic acid is not extensively documented in publicly available literature, its structural features suggest it could be a candidate for inhibiting serine proteases. The butylcarbamoyl group can participate in hydrogen bonding and hydrophobic interactions within the enzyme's active site, potentially contributing to binding affinity and selectivity.

Potential Signaling Pathway Modulation

Given the role of serine proteases in various physiological and pathological processes, inhibitors like [3-(butylcarbamoyl)phenyl]boronic acid could modulate a range of signaling pathways. For instance, proteases are involved in cancer progression, inflammation, and blood coagulation. By inhibiting specific proteases, this compound could potentially interfere with these pathways. For example, inhibition of proteases involved in tumor cell invasion and metastasis could be a therapeutic strategy in oncology.[5]

Caption: Postulated mechanism of action for [3-(butylcarbamoyl)phenyl]boronic acid.

Role in Suzuki-Miyaura Cross-Coupling Reactions

Beyond its potential as a bioactive molecule, [3-(butylcarbamoyl)phenyl]boronic acid is a valuable building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceuticals.[8]

The boronic acid group of [3-(butylcarbamoyl)phenyl]boronic acid can be coupled with various aryl or vinyl halides to introduce the butylcarbamoylphenyl moiety into a target molecule. This allows for the modular construction of complex molecular architectures, which is a cornerstone of modern drug discovery.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid.

Materials:

-

[3-(Butylcarbamoyl)phenyl]boronic acid

-

Aryl halide (bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine [3-(butylcarbamoyl)phenyl]boronic acid, the aryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

-

Reaction Execution:

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

-

Trustworthiness of the Protocol: This protocol is based on well-established and widely published procedures for the Suzuki-Miyaura reaction. The use of a palladium catalyst and a base is standard practice to facilitate the catalytic cycle. The specific choice of catalyst, base, and solvent may need to be optimized for different substrates to achieve the best results.

Conclusion

[3-(Butylcarbamoyl)phenyl]boronic acid is a molecule of significant interest to researchers in drug development and organic synthesis. Its IUPAC name is well-defined, and its physicochemical properties are characterized. While specific, detailed synthetic protocols and a complete biological activity profile are not exhaustively available in the public domain, the general principles of its synthesis and its potential applications are well-understood based on the extensive literature on phenylboronic acids. Its role as a potential enzyme inhibitor and as a versatile building block in Suzuki-Miyaura cross-coupling reactions underscores its importance as a valuable tool for the creation of novel therapeutics and complex molecular structures. Further research into its specific biological targets and mechanism of action will undoubtedly open up new avenues for its application in medicine.

References

-

Alonso, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(21), 4933. Available from: [Link]

-

Compound Net Biotechnology Inc. Product Catalog. (n.d.). Retrieved from [Link]

-

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | 904326-88-1. (n.d.). BoronPharm. Retrieved from [Link]

-

Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). RSC Medicinal Chemistry. Available from: [Link]

-

3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid | C12H18BNO3 | CID 134128446. (n.d.). PubChem. Retrieved from [Link]

-

Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). Current Medicinal Chemistry, 21(28), 3271-3280. Available from: [Link]

-

Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? (2023). International Journal of Molecular Sciences, 24(23), 16931. Available from: [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. (2023). ACS Infectious Diseases, 9(4), 815-827. Available from: [Link]

-

(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2338-2348. Available from: [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. (2023). Journal of Cancer Metastasis and Treatment, 9, 31. Available from: [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2018). Chemistry – A European Journal, 24(55), 14599-14613. Available from: [Link]

-

Mastering Suzuki Coupling: The Versatility of 3-(tert-Butoxycarbonyl)phenylboronic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

What catalytic reactions can Phenylboronic Acid participate in? (2025). Sibaonuo Chemical. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. 3-Amino-5-(benzylcarbamoyl)phenylboronic acid () for sale [vulcanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. jnsparrowchemical.com [jnsparrowchemical.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Analytical Characterization of 4-(Isobutylaminocarbonyl)phenylboronic Acid

Foreword: The Analytical Imperative for Novel Boronic Acids

4-(Isobutylaminocarbonyl)phenylboronic acid (CAS 850568-13-7) represents a class of substituted phenylboronic acids that are crucial building blocks in modern medicinal chemistry and materials science.[1][2] Their utility, primarily as key substrates in Suzuki-Miyaura cross-coupling reactions, demands rigorous analytical characterization to ensure purity, identity, and stability.[3] Boronic acids, however, present unique analytical challenges due to their propensity to form reversible covalent complexes and undergo dehydration to form cyclic boroxine anhydrides.

This guide provides an in-depth, field-proven framework for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies detailed herein are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles to ensure robust and reliable results for researchers in drug development and chemical synthesis.

Section 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: Why a Multi-Nuclear NMR Approach is Essential

NMR spectroscopy is the cornerstone for the unambiguous structural confirmation of this compound. A multi-nuclear approach (¹H, ¹³C, and ¹¹B) is not optional but essential for complete characterization.

-

¹H and ¹³C NMR provide the carbon-hydrogen framework, confirming the presence and connectivity of the isobutyl, amide, and phenyl groups.

-

¹¹B NMR is uniquely informative for boronic acids. It directly probes the boron center, allowing for the differentiation between the sp²-hybridized trigonal planar boronic acid and the sp³-hybridized tetrahedral boronate species that can form in the presence of diols or at higher pH.[4][5] The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment and coordination state of the boron atom.[6]

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended due to its excellent solubilizing power for both the amide and the polar boronic acid functional groups, while also minimizing the exchange of the B(OH)₂ protons, which can sometimes be observed.

Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H, ¹³C, and ¹¹B NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. For ¹¹B NMR, a broadband probe is required. Using quartz NMR tubes can reduce the background signal from borosilicate glass, although it is not strictly necessary with modern instruments and sufficient sample concentration.[5]

-

¹H NMR Acquisition:

-

Acquire data at 298 K.

-

Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse program (e.g., zgpg30).

-

Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, with a relaxation delay of 2-3 seconds.

-

-

¹¹B NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program without baseline correction to observe the broad signals typical for boron.

-

Reference the spectrum to an external standard like BF₃·OEt₂.

-

Data Presentation: Expected Spectral Data

The following tables summarize the expected chemical shifts (δ) for this compound, based on established values for structurally related compounds.[7][8]

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

|---|---|---|---|---|

| B(OH)₂ | ~8.1 | br s | 2H | - |

| Amide NH | ~8.6 | t | 1H | ~5.5 Hz |

| Aromatic H (ortho to C=O) | ~7.9 | d | 2H | ~8.2 Hz |

| Aromatic H (ortho to B) | ~7.8 | d | 2H | ~8.2 Hz |

| CH₂ (isobutyl) | ~3.1 | t | 2H | ~6.5 Hz |

| CH (isobutyl) | ~1.9 | m | 1H | ~6.7 Hz |

| CH₃ (isobutyl) | ~0.9 | d | 6H | ~6.7 Hz |

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Assignment | Expected δ (ppm) |

|---|---|

| C=O (Amide) | ~166.5 |

| Aromatic C (ipso-B) | ~135 (often broad/not observed) |

| Aromatic C (ipso-C=O) | ~137.0 |

| Aromatic CH (ortho to B) | ~134.5 |

| Aromatic CH (ortho to C=O) | ~127.5 |

| CH₂ (isobutyl) | ~46.5 |

| CH (isobutyl) | ~28.0 |

| CH₃ (isobutyl) | ~20.0 |

Table 3: Expected ¹¹B NMR Data (128 MHz, DMSO-d₆)

| Species | Expected δ (ppm) | Linewidth |

|---|

| Trigonal Boronic Acid (sp²) | ~28-30 | Broad |

Visualization: NMR Analysis Workflow

Caption: NMR experimental and data analysis pipeline.

Section 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Overcoming Boronic Acid HPLC Challenges

Reverse-phase HPLC is the method of choice for assessing the purity of this compound. However, boronic acids are notoriously challenging. The primary difficulty is their equilibrium with the corresponding trimeric anhydride, the boroxine, which can lead to broad or split peaks.

Causality-Driven Method Development:

-

Column Choice: A C18 stationary phase with high-purity silica and end-capping (e.g., Waters XSelect Premier HSS T3) is an excellent starting point. The HSS T3 ligand is designed for enhanced retention of polar compounds and aqueous mobile phase compatibility, which is ideal for this analyte.[9] The use of MaxPeak Premier hardware minimizes secondary interactions between the boronic acid and column hardware, preventing peak tailing.[9]

-

Mobile Phase: A low-pH mobile phase, typically using 0.1% formic or acetic acid, is crucial. The acidic conditions suppress the ionization of the boronic acid hydroxyl groups and shift the equilibrium away from the boroxine, resulting in sharper, more symmetrical peaks.

-

Detection: UV detection is straightforward, as the phenyl ring provides a strong chromophore. A detection wavelength of ~254 nm is generally effective. For enhanced selectivity in complex matrices, post-column derivatization with a reagent like alizarin can be employed to form a fluorescent complex, although this is typically reserved for trace-level analysis.[10]

Experimental Protocol: Reverse-Phase HPLC Method

Objective: To develop a robust, stability-indicating HPLC method for purity analysis.

Methodology:

-

Standard & Sample Preparation:

-

Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

-

Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the diluent.

-

-

Chromatographic Conditions (Starting Point):

-

Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Detection: UV at 254 nm

-

Gradient Program: See Table 4.

-

-

System Suitability: Before sample analysis, inject the working standard five times. The system is suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

-

Analysis: Inject the sample preparation and analyze the resulting chromatogram for impurities.

Data Presentation: HPLC Method Parameters

Table 4: Gradient Elution Program

| Time (min) | % Mobile Phase B | Curve |

|---|---|---|

| 0.0 | 10 | Initial |

| 10.0 | 90 | Linear |

| 12.0 | 90 | Hold |

| 12.1 | 10 | Linear |

| 15.0 | 10 | Hold |

Visualization: HPLC Method Development Workflow```dot

// Node styles start [label="Define Goal\n(Purity Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; col_select [label="Column Selection\n(e.g., C18, HSS T3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mob_select [label="Mobile Phase Screening\n(ACN/Water + Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; grad_opt [label="Gradient Optimization\n(Adjust Slope & Time)", fillcolor="#FBBC05", fontcolor="#202124"]; validate [label="Method Validation\n(SST, Linearity, Accuracy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; routine [label="Routine Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> col_select; col_select -> mob_select; mob_select -> grad_opt [label="Initial Runs"]; grad_opt -> validate [label="Optimized Conditions"]; validate -> routine [label="Validated Method"]; }

Caption: The process flow for tandem mass spectrometry (MS/MS) analysis.

References

-

Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

-

Analytical Methods for Boron Detection. RSC Publishing. [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. Scirp.org. [Link]

-

Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. [Link]

-

Product information, this compound. P&S Chemicals. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Regensburg. [Link]

-

Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. Royal Society of Chemistry. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health (NIH). [Link]

-

CAS 850568-18-2: B-[4-[[(2-Furanylmethyl)amino]carbonyl]phenyl]boronic acid. LookChem. [Link]

-

LC-MS-IT-TOF spectra of B1. ResearchGate. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. American Chemical Society Publications. [Link]

-

4-Isopropylphenylboronic acid. National Institutes of Health (NIH) - PubChem. [Link]

-

Does any one have a general idea about Boronic acids HPLC methods? ResearchGate. [Link]

-

Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. PubMed. [Link]

-

Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Institutes of Health (NIH). [Link]

-

How do I get boronic acid ionization on LCMS? ResearchGate. [Link]

-

Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

-

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. Boron Molecular. [Link]

-

Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. MDPI. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 1stsci.com [1stsci.com]

- 3. scirp.org [scirp.org]

- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 9. waters.com [waters.com]

- 10. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Safety and Handling Guide for 4-(Isobutylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of 4-(Isobutylaminocarbonyl)phenylboronic acid (CAS RN: 850568-18-6), a key building block in contemporary drug discovery and development. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from closely related structural analogs and the well-established chemistry of the phenylboronic acid class. The primary surrogate for this analysis is the structurally similar 4-(N-Isopropylaminocarbonyl)phenylboronic acid, supplemented with data from other para-substituted phenylboronic acids. This approach provides a robust, albeit inferred, safety profile to guide laboratory practices.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | N-isobutyl-4-boronobenzamide | N/A |

| CAS Number | 850568-18-6 | N/A |

| Molecular Formula | C₁₁H₁₆BNO₃ | N/A |

| Molecular Weight | 221.06 g/mol | N/A |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to have limited solubility in water and solubility in organic solvents like DMSO and methanol. | Inferred |

Hazard Identification and Classification

Based on the analysis of structural analogs, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation and potential acute toxicity upon ingestion.

GHS Classification (Inferred)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological Profile (Analog-Based)

The toxicological data for this compound is not available. The following information is based on phenylboronic acid and its derivatives.

-

Acute Oral Toxicity: The LD50 for phenylboronic acid in rats is reported to be 740 mg/kg, classifying it as harmful if swallowed.[4] It is prudent to assume a similar level of toxicity for the title compound.

-

Dermal and Inhalation Toxicity: While specific data is lacking, inhalation of dusts and skin contact should be avoided due to the irritant nature of the compound.[3][5][6]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no evidence to suggest that phenylboronic acids are carcinogenic, mutagenic, or pose a reproductive hazard.[1]

First-Aid Measures

A standardized first-aid protocol should be in place for handling this compound.

Caption: First-aid response workflow.

Handling and Storage

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin contact.[4]

-

Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]

-

Eyewash stations and safety showers must be readily accessible.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Phenylboronic acids can be moisture-sensitive; storage under an inert atmosphere is recommended for long-term stability.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and boron oxides.[6][7]

-

Accidental Release:

-

Avoid dust formation.

-

Wear appropriate PPE.

-

For small spills, sweep up the solid material and place it in a suitable container for disposal.

-

For large spills, prevent entry into waterways and ventilate the area.

-

Ecological Information

Data on the environmental impact of this compound is not available. However, some related phenylboronic acids are noted to have the potential for long-lasting harmful effects on aquatic life. Therefore, it is crucial to prevent the release of this compound into the environment.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Waste should be handled by a licensed professional waste disposal service.

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol is designed to minimize exposure during routine laboratory procedures.

Caption: Safe handling workflow.

References

Commercial suppliers of 4-(Isobutylaminocarbonyl)phenylboronic acid

An In-Depth Technical Guide to the Commercial Sourcing of 4-(Isobutylaminocarbonyl)phenylboronic Acid for Pharmaceutical Research and Development

Abstract

This compound (CAS No. 850568-13-7) is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in constructing complex molecular architectures for novel drug candidates makes the selection of a high-purity, reliable commercial source a critical, yet non-trivial, step in the drug development pipeline. This guide provides an in-depth analysis of the commercial landscape for this reagent, outlines critical quality attributes, presents detailed protocols for analytical verification, and offers a logical workflow for supplier qualification. It is intended for researchers, chemists, and procurement managers in the pharmaceutical and biotechnology sectors who require a robust and reproducible supply chain for this key synthetic intermediate.

Introduction to this compound: A Chemist's Perspective

This compound, with the chemical formula C11H16BNO3, belongs to the versatile class of arylboronic acids.[2] The presence of the boronic acid moiety [-B(OH)2] makes it an exceptional coupling partner in Suzuki-Miyaura reactions, enabling the efficient formation of carbon-carbon bonds.[1] The isobutylaminocarbonyl group provides a specific handle for modifying molecular properties such as solubility, hydrogen bonding capacity, and metabolic stability, making it a valuable component in the synthesis of compound libraries for screening and lead optimization.[3]

The primary challenge associated with boronic acids is not their reactivity in synthesis, but their stability and purity. Arylboronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4] The presence of such impurities can complicate reaction stoichiometry, lead to inconsistent yields, and introduce downstream purification challenges. Therefore, sourcing this reagent requires a higher level of scrutiny than for more common, stable chemicals.

Commercial Availability: A Comparative Overview

Several chemical suppliers list this compound in their catalogs. The table below summarizes key information from a selection of commercial sources. Researchers should note that availability, purity, and documentation can vary, and direct inquiry is always recommended.

| Supplier | CAS Number | Molecular Formula | Stated Purity | Notes |

| P&S Chemicals | 850568-13-7 | C11H16BNO3 | 97% | Lists several synonyms for the compound.[2] |

| 1st Scientific | 850568-13-7 | C11H16BNO3 | Not specified | Provides chemical structure and basic properties.[5] |

| Fluorochem | 121177-82-0 (analogue) | C8H10BNO3 (analogue) | 95% | Offers a similar analogue, indicating capability in this chemical space.[6] |

| Boron Molecular | 405520-68-5 (analogue) | C9H12BNO3 (analogue) | >95% | Specializes in boronic acids and derivatives, offering related structures.[7] |

Note: This table is representative and not exhaustive. Purity levels are as stated by the supplier and require independent verification.

Critical Quality Attributes & Verification Protocols

Ensuring the quality of incoming this compound is paramount for reproducible synthetic results. A robust quality control (QC) process should focus on identity, purity, and the content of key potential impurities.

Purity and Impurity Profile

The most common impurities in boronic acid preparations include:

-

Boroxines (Cyclic Anhydrides): Formed by the intermolecular dehydration of three boronic acid molecules. While often in equilibrium with the free acid in the presence of water, their presence complicates accurate weighing and stoichiometry.

-

Starting Materials and Reagents: Impurities from the synthetic route, such as precursors from lithium-halogen exchange or Grignard reactions.[8]

-

Inorganic Salts: Boric acid (H3BO3) is a common degradation product and can be present in aged samples.[4]

Analytical Verification Methods

Upon receipt of the material, especially for a new supplier or a new batch, independent analytical verification is a self-validating step that ensures trustworthiness in the supply chain.

Protocol 3.2.1: Identity Confirmation via NMR Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Methodology:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).

-

Acquire a ¹H NMR spectrum. The spectrum should show characteristic peaks for the isobutyl group (doublet and multiplet), the aromatic protons (two doublets in the ~7.5-8.0 ppm region), and the amide N-H proton.

-

Acquire a ¹¹B NMR spectrum. A single broad peak between 20-30 ppm is characteristic of a trigonal arylboronic acid.

-

Acquire a ¹³C NMR spectrum for full structural confirmation if required.

-

-

Causality: NMR provides an unambiguous fingerprint of the molecule's covalent structure, confirming that the correct product has been delivered. The presence of significant unexpected signals would indicate impurities.

Protocol 3.2.2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of the material and detect non-volatile impurities.

-

Methodology:

-

Develop a reverse-phase HPLC method. A C18 column is typically suitable.

-

Use a mobile phase gradient, for example, of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Inject the solution and monitor the elution profile using a UV detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Calculate purity based on the area percentage of the main peak.

-

-

Causality: HPLC separates the main compound from impurities based on polarity. This method is highly sensitive for detecting related organic impurities that may not be easily resolved by NMR.[9]

Protocol 3.2.3: Assessment of Water and Boroxine Content

-

Objective: To determine the amount of water and the degree of anhydride formation.

-

Methodology:

-

Water Content (Karl Fischer Titration): Use a coulometric or volumetric Karl Fischer titrator to accurately measure the water content. High water content can indicate poor handling or storage.

-

Boroxine Estimation (¹H NMR): The presence of boroxine can sometimes be inferred from broad or complex signals in the aromatic region of the ¹H NMR spectrum. The equilibrium can be shifted back to the free acid by adding a drop of D₂O to the NMR tube, which often results in sharper signals.

-

-

Causality: Boronic acids are sensitive to moisture.[10] Controlling and knowing the water content is crucial for reaction stoichiometry, as it influences the equilibrium between the free acid and the boroxine anhydride.

Supplier Selection Workflow

Selecting a commercial supplier for a critical reagent requires a systematic approach. The following workflow diagram illustrates a robust process for qualifying and maintaining a reliable supply chain.

Caption: Workflow for qualifying a commercial supplier of critical chemical reagents.

Handling, Storage, and Stability

Proper handling and storage are critical to maintaining the quality of this compound.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place.[11] Refrigeration is often recommended to minimize degradation over time.

-

Handling: As with most fine chemicals, handling should occur in a well-ventilated area or a chemical fume hood.[12] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[13] Avoid creating dust.

-

Stability: The primary stability concern is its hygroscopic nature and the tendency to form boroxines.[10][11] Exposure to moisture and air should be minimized. The material is generally stable under recommended storage conditions.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for creating novel chemical entities with therapeutic potential.

-

Suzuki-Miyaura Coupling: This is the most prominent application, where the boronic acid is coupled with an aryl or vinyl halide/triflate to form a new C-C bond. This reaction is a cornerstone of modern pharmaceutical synthesis due to its reliability and functional group tolerance.[1][8]

-

Enzyme Inhibitors: Boronic acids are known to act as inhibitors for certain classes of enzymes, particularly serine proteases, by forming a stable, tetrahedral intermediate with the active site serine residue.[3] While this specific molecule is primarily a building block, the boronic acid functional group itself has direct therapeutic relevance.

-

Sensors and Delivery Systems: Phenylboronic acid derivatives are widely explored in the development of glucose-sensitive systems for insulin delivery, as they can reversibly bind with diols present in sugars.[14][15] The isobutylamide moiety could be used to tune the physicochemical properties of such systems.

Conclusion

The successful integration of this compound into a drug discovery or development program is highly dependent on the quality and consistency of the commercially sourced material. A superficial catalog search is insufficient; researchers and procurement professionals must adopt a rigorous qualification process that includes documentation review, independent analytical verification, and ongoing batch-to-batch testing. By understanding the inherent chemical properties of boronic acids and implementing the validation protocols and workflows described in this guide, organizations can mitigate risks, ensure experimental reproducibility, and accelerate the path to novel therapeutic discoveries.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis.

- P&S Chemicals. Product information, this compound.

- 1stsci.com. This compound.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Google Patents.

- Fisher Scientific.